3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine, commonly known as BRD-7389, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrazolopyrimidine-based compound that has been synthesized through a multi-step process. BRD-7389 has been shown to exhibit promising results in various preclinical studies and has the potential to be developed as a drug for the treatment of various diseases.
Mechanism of Action
BRD-7389 exerts its pharmacological effects by inhibiting the activity of protein kinases CK1δ, CK1ε, and DYRK1A. These kinases play a crucial role in various cellular processes, and their dysregulation has been implicated in the pathogenesis of various diseases. By inhibiting these kinases, BRD-7389 can modulate various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development, which can have therapeutic implications.
Biochemical and Physiological Effects:
BRD-7389 has been shown to exhibit potent inhibitory activity against CK1δ, CK1ε, and DYRK1A, which are involved in various cellular processes. Inhibition of these kinases by BRD-7389 can lead to modulation of various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development. BRD-7389 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make BRD-7389 a promising candidate for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
BRD-7389 has several advantages for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It exhibits potent inhibitory activity against several protein kinases, which makes it a useful tool for studying the role of these kinases in various cellular processes. However, BRD-7389 also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Further studies are required to fully understand its pharmacological effects and potential therapeutic applications.
Future Directions
There are several future directions for the study of BRD-7389. One potential direction is to further investigate its potential therapeutic applications in various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases. Another potential direction is to study its pharmacological effects in vivo using animal models. Additionally, further studies are required to fully understand its mechanism of action and to optimize its pharmacological properties. Overall, BRD-7389 is a promising compound that has the potential to be developed as a drug for the treatment of various diseases.
Synthesis Methods
The synthesis of BRD-7389 involves a multi-step process that starts with the reaction of 4-bromoaniline with 2-furancarboxaldehyde to form a Schiff base intermediate. This intermediate is then reacted with ethyl acetoacetate to form a pyrazolone intermediate, which is further reacted with guanidine carbonate to form the final product, BRD-7389. The synthesis of BRD-7389 has been optimized to yield high purity and high yield.
Scientific Research Applications
BRD-7389 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent inhibitory activity against several protein kinases, including CK1δ, CK1ε, and DYRK1A, which are involved in various cellular processes such as cell cycle regulation, circadian rhythm, and neuronal development. BRD-7389 has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These properties make BRD-7389 a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory diseases.
properties
IUPAC Name |
3-(4-bromophenyl)-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O/c17-12-5-3-11(4-6-12)13-10-19-20-14(7-8-18-16(13)20)15-2-1-9-21-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTOHQPRXCLUPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=NC3=C(C=NN23)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.